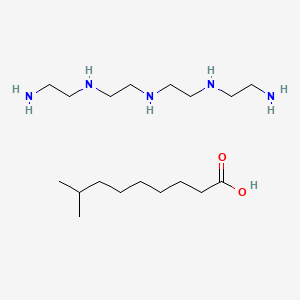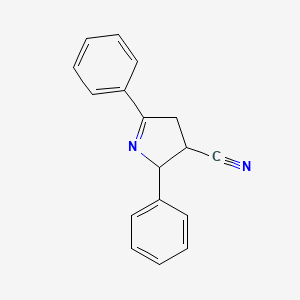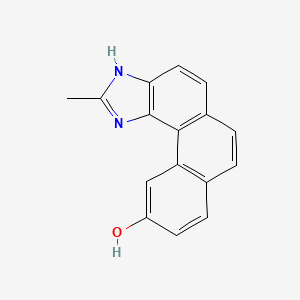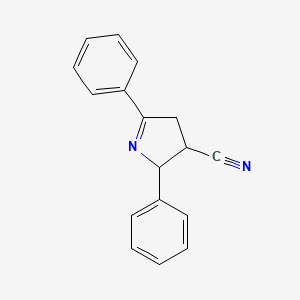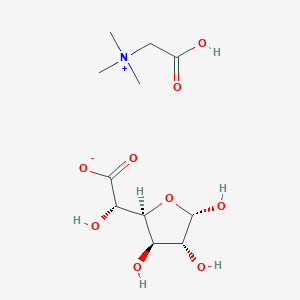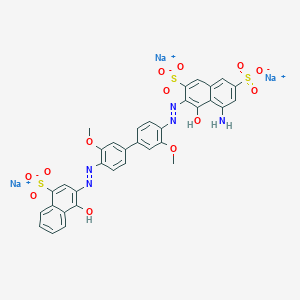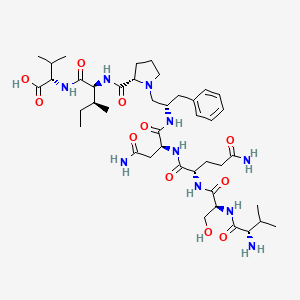
Einecs 264-317-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 264-317-8, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and dental practices. It is effective against a variety of pathogens, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a topical antiseptic and in oral rinses for the treatment of gingivitis and periodontitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This intermediate is then reacted with hexamethylene diamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The production involves the use of large-scale reactors and continuous monitoring of the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form chlorhexidine oxide.
Reduction: Reduction reactions can convert chlorhexidine to its reduced form.
Substitution: Chlorhexidine can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Chlorhexidine oxide.
Reduction: Reduced chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chlorhexidine has a wide range of scientific research applications:
Chemistry: Used as a standard antimicrobial agent in various chemical assays.
Biology: Employed in cell culture studies to prevent microbial contamination.
Medicine: Utilized in surgical scrubs, wound dressings, and oral rinses for its antimicrobial properties.
Industry: Incorporated into disinfectants and preservatives for its broad-spectrum efficacy.
Wirkmechanismus
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately cell death. The molecular targets include the phospholipids and proteins in the microbial cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar uses but different chemical structure.
Triclosan: A widely used antimicrobial agent with a different mechanism of action.
Povidone-iodine: An antiseptic with a broad spectrum of activity but different chemical properties.
Uniqueness
Chlorhexidine is unique due to its broad-spectrum efficacy, low toxicity, and ability to bind strongly to skin and mucous membranes, providing prolonged antimicrobial action. Its effectiveness in both healthcare and dental applications sets it apart from other antimicrobial agents .
Eigenschaften
CAS-Nummer |
63568-31-0 |
|---|---|
Molekularformel |
C32H55NO7S2 |
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C28H44O6S2.C4H11NO/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(2)3-4-6/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |
InChI-Schlüssel |
PQORKSTXZZDGOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



